molecular formula C20H13ClFN3OS B2555676 2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 922839-08-5

2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2555676
CAS No.: 922839-08-5
M. Wt: 397.85
InChI Key: DHZZFVRSTDWASE-UHFFFAOYSA-N
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Description

2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles. This compound is of significant interest in early-stage drug discovery, particularly in the development of novel anti-cancer agents. Its molecular design, which integrates a benzothiazole heterocycle linked to a benzamide moiety, is characteristic of compounds investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase target in oncology . Benzothiazole derivatives have demonstrated potent and selective activity against various cancer cell lines. Research on analogous hybrid structures has shown that such compounds can induce apoptosis (programmed cell death) and arrest the cell cycle at the G2/M phase in breast cancer models . The incorporation of specific substituents, such as fluorine and chloro groups, is a common strategy to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity to the ATP-binding pocket of kinase targets like EGFR . Furthermore, the pyridylmethyl group may contribute additional binding interactions, potentially enhancing the compound's overall pharmacological profile. This product is intended for research purposes as a chemical reference standard or a building block for the synthesis of more complex molecules. It is For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3OS/c21-16-7-2-1-6-15(16)19(26)25(12-14-5-3-4-10-23-14)20-24-17-9-8-13(22)11-18(17)27-20/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZZFVRSTDWASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of 6-fluorobenzo[d]thiazole: This can be achieved by reacting 2-aminothiophenol with 2-fluorobenzoyl chloride under acidic conditions to form the thiazole ring.

    Introduction of the pyridin-2-ylmethyl group: This step involves the alkylation of the thiazole derivative with pyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate.

    Formation of the benzamide core: The final step involves the acylation of the intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or alcohols.

    Coupling Reactions: The benzamide core can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles.

    Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are commonly used.

    Reduction Reactions: Reagents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while oxidation and reduction reactions can yield sulfoxides, sulfones, amines, or alcohols.

Scientific Research Applications

Antimicrobial Activity

Benzothiazole derivatives, including 2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, have been reported to exhibit significant antimicrobial properties. Studies indicate that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of benzothiazole have shown promising results against Mycobacterium tuberculosis and other pathogens .

Anticancer Properties

Research into the anticancer potential of this compound is ongoing. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives with benzothiazole cores have been evaluated for their activity against breast cancer cell lines, showing significant inhibition of cell proliferation . The unique combination of functional groups in this compound may confer distinct pharmacological properties that warrant further investigation.

Case Studies and Research Findings

Recent studies have highlighted the biological significance of similar compounds:

  • Antimicrobial Screening : Compounds structurally related to this compound have been tested for antimicrobial activity using standard assays. Results indicated notable efficacy against resistant bacterial strains .
  • Cytotoxicity Assays : In vitro studies on related benzothiazole derivatives showed promising anticancer activity against various cell lines, suggesting that modifications to the structure can enhance biological activity .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of these compounds to biological targets, providing insights into their mechanism of action .

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication or transcription.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzo[d]thiazole-Benzamide Derivatives

Compound Name Benzo[d]thiazole Substituent Benzamide Substituent Additional Groups
2-Chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide 6-Fluoro 2-Chloro Pyridin-2-ylmethyl
N-(2-(Benzo[d]thiazol-2-yl)phenyl)benzamide (3a) None None None
N-(2-(6-Chlorobenzo[d]thiazol-2-yl)phenyl)benzamide (3c) 6-Chloro None None
N-(Benzo[d]thiazol-2-yl)-2-chlorobenzamide (1.2d) None 2-Chloro None
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide 6-Amino None None
N-(Benzo[d]thiazol-2-yl)-2-methylbenzamide (1.2c) None 2-Methyl None

Key Observations :

  • The pyridin-2-ylmethyl group introduces steric bulk and additional hydrogen-bonding sites, which are absent in simpler derivatives like 3a or 1.2d .

Key Insights :

  • The target compound’s pyridinylmethyl group and 6-fluoro substituent may enhance binding to biological targets (e.g., kinases ) or improve corrosion inhibition efficiency compared to amino or nitro analogs .
  • Chlorine substituents on benzamide (as in 1.2d ) are associated with increased stability and bioactivity, a trait likely shared by the target compound.

Biological Activity

The compound 2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a novel derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, synthesis, and potential applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H15ClFN3OSC_{16}H_{15}ClFN_3OS with a molecular weight of approximately 363.83 g/mol. The structure includes a benzamide moiety linked to a fluorinated benzothiazole and a pyridine ring, which is critical for its biological activity.

PropertyValue
Molecular FormulaC16H15ClFN3OSC_{16}H_{15}ClFN_3OS
Molecular Weight363.83 g/mol
CAS NumberNot specified
Melting PointNot available

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors, including 6-fluorobenzo[d]thiazole and pyridine derivatives. Methods may include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the reaction.

Antimicrobial Activity

Benzothiazole derivatives have been reported to exhibit significant antimicrobial properties. A study indicated that compounds similar to this compound demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against certain strains such as Aspergillus flavus .

Anticancer Properties

Research has shown that benzothiazole derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. The incorporation of fluorine into the structure may enhance these effects due to increased lipophilicity and improved receptor binding .

Enzyme Inhibition

Studies have identified similar compounds as potent inhibitors of acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's. The structural modifications in this compound may further optimize its inhibitory activity .

Case Studies

  • Antimicrobial Screening : A series of benzothiazole derivatives were synthesized and screened for antimicrobial activity, with results indicating that modifications at the 6-position (such as fluorination) significantly enhanced efficacy against Staphylococcus aureus and Escherichia coli .
  • Anticancer Evaluation : In vitro studies on similar compounds demonstrated cytotoxic effects on various cancer cell lines, with IC50 values indicating strong potential for further development .
  • Neuroprotective Effects : A study highlighted the neuroprotective effects of benzothiazole derivatives in animal models, suggesting that compounds with similar structures could be beneficial in managing neurodegenerative conditions .

Q & A

Q. How can researchers optimize the synthesis of 2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide to improve yield and purity?

  • Methodological Answer : The synthesis can be optimized by modifying reaction conditions such as solvent systems, temperature, and catalyst use. For example, acetonitrile with a small amount of DMF (e.g., 15 mL acetonitrile + 2 mL DMF) as a solvent system, combined with triethylamine as a base, enhances nucleophilic substitution efficiency between chloroacetamide intermediates and arylpiperazines. Refluxing for 8–12 hours under controlled heating ensures complete reaction. Post-synthesis purification via recrystallization (ethanol-acetone or ethanol-water mixtures) improves purity, as demonstrated in analogous benzothiazole-acetamide syntheses .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should conflicting NMR data be resolved?

  • Methodological Answer : Key techniques include 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy. For example, 1H^1H-NMR peaks near δ 2.75 ppm (piperazine protons) and δ 7.4–8.2 ppm (aromatic protons) confirm structural motifs. IR bands at ~1686 cm1^{-1} validate the amide C=O group. Discrepancies in chemical shifts (e.g., NH protons appearing as broad signals due to tautomerism) can be resolved by comparing data with structurally similar compounds, such as N-(6-chlorobenzo[d]thiazol-2-yl) derivatives, and using deuterated DMSO for improved resolution .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer : Prioritize assays aligned with structural analogs, such as:
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria.
  • Anti-inflammatory Potential : COX-2 inhibition assays or LPS-induced cytokine suppression in macrophage models.
  • Enzyme Inhibition : Fluorescence-based assays targeting DprE1 (for antitubercular activity) or PFOR (pyruvate:ferredoxin oxidoreductase). Reference protocols from studies on N-(benzo[d]thiazol-2-yl) derivatives, ensuring positive controls (e.g., isoniazid for DprE1) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate electronic properties and tautomeric behavior in this compound?

  • Methodological Answer : DFT studies using B3LYP/6-31G(d,p) basis sets can model tautomeric equilibria, such as proton shifts between the benzo[d]thiazole and pyridine moieties. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Compare results with crystallographic data (e.g., hydrogen bonding patterns in N-(5-chloro-1,3-thiazol-2-yl)benzamide analogs) to validate computational models. Software like Gaussian or ORCA is recommended .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for derivatives of this compound?

  • Methodological Answer : Address discrepancies by:
  • Crystallographic Validation : Use Mercury CSD 2.0 to analyze packing patterns and hydrogen-bonding interactions in single-crystal structures. Compare with bioactive conformations predicted via molecular docking.
  • Biological Replicates : Conduct dose-response curves in triplicate for conflicting assays (e.g., DprE1 inhibition).
  • Metabolic Stability Studies : Assess whether metabolic byproducts (e.g., demethylated or oxidized forms) influence activity. Reference SAR studies on 6-nitrobenzo[d]thiazole derivatives .

Q. How can dynamic tautomerism impact the biological activity of this compound, and how is it experimentally characterized?

  • Methodological Answer : Tautomerism (e.g., proton transfer between pyridine and thiazole nitrogen) alters electron distribution, affecting binding to targets like PFOR. Characterize via:
  • Variable-Temperature NMR : Observe proton signal splitting at low temperatures.
  • X-ray Crystallography : Resolve tautomeric states in solid form.
  • Theoretical Studies : Compare relative energies of tautomers using DFT. For example, N-(pyridin-2-yl)thiazol-2-amine analogs show a ~4 kcal/mol energy difference between tautomers, influencing their electron-donating properties .

Q. What computational tools integrate with experimental data to predict binding modes in enzyme inhibition studies?

  • Methodological Answer : Combine molecular docking (AutoDock Vina, Glide) with molecular dynamics (MD) simulations (AMBER, GROMACS) to model interactions. For DprE1 inhibition, dock the compound into the BTZ043 binding site (PDB: 4FDN), validate with MM-GBSA binding energy calculations, and cross-reference with in vitro IC50_{50} data. Use PyMOL for visualization .

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